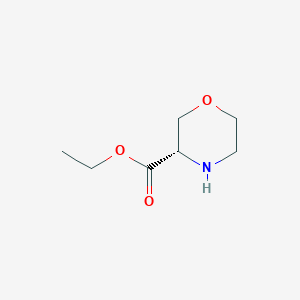

ethyl (3S)-morpholine-3-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl (3S)-morpholine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-2-11-7(9)6-5-10-4-3-8-6/h6,8H,2-5H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQOAAQVACAHQMK-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 3s Morpholine 3 Carboxylate and Analogues

Stereoselective and Enantioselective Synthetic Approaches

The construction of the chiral morpholine (B109124) ring with high stereochemical fidelity is paramount. Modern organic synthesis has produced a variety of powerful methods to achieve this, ranging from catalytic asymmetric reactions to the use of chiral pool starting materials. These approaches focus on establishing the key stereocenters either before, during, or after the formation of the heterocyclic ring.

Asymmetric Cyclization Reactions

Asymmetric cyclization reactions are a direct and efficient means of constructing the morpholine ring while simultaneously setting the desired stereochemistry. These reactions often involve an intramolecular nucleophilic attack where a chiral catalyst or auxiliary guides the formation of one enantiomer over the other.

One notable strategy involves the reaction of β-amino alcohols with a suitable dielectrophile. For instance, the synthesis of enantiopure Fmoc morpholine-(3S)-carboxylic acid has been achieved through an annulation reaction. This process uses a β-amino alcohol derived from a protected serine, which cyclizes with a vinyl sulfonium (B1226848) salt. The inherent chirality of the amino alcohol starting material directs the stereochemical outcome of the cyclization. nih.gov Another approach utilizes a base-mediated intramolecular ring closure of a haloalkoxy amine, which is formed from the regio- and stereoselective ring-opening of an activated aziridine (B145994) with a haloalcohol. nih.gov This method provides access to a variety of nonracemic substituted morpholines in high yields and enantioselectivity. nih.gov

A different cyclization strategy involves a triphenylphosphine-promoted 6-exo-dig umpolung oxa-Michael cyclization of Ugi-derived hydroxypropargylamides. This reaction yields 2-methylenemorpholin-3-one derivatives, which can then undergo highly diastereoselective catalytic hydrogenation to set the final cis configuration of the saturated morpholine ring. researchgate.net

| Method | Key Features | Stereocontrol |

| Annulation with vinyl sulfonium salt | One-step, high-yield formation of the morpholine ring from β-amino alcohols. nih.gov | Substrate-controlled (chiral pool). |

| Aziridine ring-opening/cyclization | Highly regio- and stereoselective SN2-type ring opening followed by base-mediated cyclization. nih.gov | Substrate-controlled (chiral aziridine). |

| Umpolung oxa-Michael cyclization | Forms morpholin-3-ones from hydroxypropargylamides, followed by diastereoselective reduction. researchgate.net | Diastereoselective hydrogenation establishes relative stereochemistry. |

Transaminase-Catalyzed Asymmetric Synthesis of Chiral Morpholine Scaffolds

Biocatalysis offers a powerful and green alternative for the synthesis of chiral molecules. Transaminases, particularly ω-transaminases (ω-TAs), are enzymes that catalyze the asymmetric synthesis of chiral amines from prochiral ketones. chemrxiv.org This methodology is highly attractive due to its exceptional enantioselectivity (often >99% ee) and operation under mild reaction conditions. chemrxiv.orgrsc.org

The application of ω-TAs to morpholine synthesis typically involves the preparation of a key chiral amine intermediate. A suitable diketone or keto-aldehyde precursor can be designed to undergo a transaminase-catalyzed reductive amination. The resulting chiral amine, containing other necessary functionalities, can then be cyclized to form the morpholine ring. While natural transaminases may lack activity toward bulky substrates, protein engineering and motif swapping can be employed to develop mutant enzymes with significantly enhanced activity and desired stereoselectivity for complex molecules. nih.gov For example, an engineered (R)-ω-transaminase was developed for the synthesis of the sitagliptin (B1680988) intermediate, demonstrating the power of biocatalyst evolution to access high-value chiral amines. nih.gov This approach underscores a viable strategy for producing chiral precursors essential for the synthesis of ethyl (3S)-morpholine-3-carboxylate.

| Enzyme Type | Reaction | Key Advantages |

| (S)-specific ω-transaminase | Asymmetric synthesis of chiral amines from prochiral ketones. chemrxiv.org | High enantioselectivity (>99% ee), mild conditions, use of whole cells or cell-free extracts. chemrxiv.org |

| Engineered (R)-ω-transaminase | Asymmetric synthesis of bulky chiral amines. nih.gov | Overcomes narrow substrate scope of wild-type enzymes, confers high activity and stereoselectivity. nih.gov |

Copper-Promoted Stereoselective Oxyamination of Alkenes for Morpholine Systems

Copper-catalyzed reactions provide a versatile tool for the construction of C-N and C-O bonds. A noteworthy application in morpholine synthesis is the copper(II)-promoted oxyamination of alkenes. nih.govacgpubs.org This reaction involves the simultaneous addition of an alcohol and an amine across a double bond. acgpubs.org

In a specific application, the intramolecular addition of a hydroxyl group from a β-hydroxy N-allylsulfonamide to the alkene is promoted by a copper(II) 2-ethylhexanoate (B8288628) catalyst. This is followed by an intermolecular coupling with an amine, leading to the formation of 2-aminomethyl functionalized morpholines with generally high levels of diastereoselectivity. acgpubs.org The reaction proceeds effectively, providing the desired morpholine products in good to excellent yields. nih.govacgpubs.org This method represents a significant advancement in copper(II)-promoted alkene difunctionalization chemistry for heterocycle synthesis. acgpubs.org

| Catalyst | Substrate | Product | Yield & Selectivity |

| Copper(II) 2-ethylhexanoate | β-hydroxy N-allylsulfonamide | 2-aminomethyl morpholine | Good to excellent yields, high diastereoselectivity (>20:1 dr). acgpubs.org |

Catalytic Asymmetric Transfer Hydrogenation Reactions

Catalytic asymmetric transfer hydrogenation (ATH) is a powerful method for the enantioselective reduction of unsaturated compounds, including heterocycles. This technique typically uses a stable hydrogen donor, such as Hantzsch esters or isopropanol, in place of high-pressure hydrogen gas, which can be advantageous for safety and handling. organic-chemistry.orgrsc.org Iridium and rhodium complexes with chiral ligands are commonly employed as catalysts.

For the synthesis of chiral morpholines, ATH can be applied to a corresponding unsaturated morpholine precursor. A notable example is the asymmetric hydrogenation of unsaturated morpholines using a bisphosphine-rhodium catalyst, which affords 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee). acs.org Another approach is a tandem reaction sequence involving hydroamination and ATH for the enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates. The success of these reactions often depends on the choice of catalyst, solvent, and hydrogen donor, with iridium-based systems like [Ir(COD)Cl]2/(S)-SegPhos/I2 showing effectiveness in the transfer hydrogenation of quinolines with Hantzsch esters. organic-chemistry.org

| Catalyst System | Substrate Type | H-Donor | Enantioselectivity |

| Bisphosphine-Rhodium | Unsaturated morpholines | H₂ | Up to 99% ee. acs.org |

| [Ir(COD)Cl]2/(S)-SegPhos/I2 | Quinolines | Hantzsch ester | Up to 88% ee. organic-chemistry.org |

| Ruthenium with (S,S)-Ts-DPEN ligand | Aminoalkynes | Formic Acid/Triethylamine | High ee's reported. |

Michael-Initiated Ring Closure (MIRC) Reactions for Enantiopure Morpholines

The Michael-Initiated Ring Closure (MIRC) reaction is a powerful cascade process for constructing cyclic systems. It involves a nucleophilic Michael addition to an electron-deficient alkene, generating an enolate that then undergoes an intramolecular nucleophilic substitution to close the ring. While extensively used for cyclopropane (B1198618) synthesis, the principles of this reaction are applicable to the formation of larger heterocycles like morpholines.

A related strategy for morpholine synthesis involves a tandem sequence where a Michael-type addition is followed by cyclization. For example, an umpolung oxa-Michael cyclization has been used to create morpholin-3-one (B89469) derivatives. researchgate.net In this process, a phosphine (B1218219) promoter facilitates the cyclization of Ugi-derived hydroxypropargylamides. researchgate.net Another relevant approach is the reaction of 1,2-amino alcohols with vinyl onium salts. This proceeds via a conjugate addition of one heteroatom, followed by proton transfer and subsequent intramolecular attack by the other heteroatom to effect ring closure, yielding the morpholine heterocycle in high yields. nih.gov Organocatalysis can also drive these transformations, using chiral catalysts to control the stereochemical outcome of the initial Michael addition, thereby establishing the stereochemistry of the final morpholine product.

Sharpless Asymmetric Dihydroxylation and Epoxidation Strategies

The Sharpless asymmetric dihydroxylation (AD) and asymmetric epoxidation (AE) are cornerstone reactions in enantioselective synthesis. They allow for the highly predictable and enantioselective introduction of oxygen functionalities into alkenes, which serve as versatile handles for further synthetic transformations.

In the context of morpholine synthesis, Sharpless AD is used to convert a prochiral alkene into a chiral 1,2-diol with high enantioselectivity. researchgate.net This reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand ((DHQD)2PHAL or (DHQ)2PHAL) and a stoichiometric co-oxidant. researchgate.net The resulting chiral diol is a key precursor to the morpholine ring. The two hydroxyl groups can be further functionalized and cyclized with a suitable nitrogen-containing fragment to form the morpholine scaffold, with the stereocenters established in the dihydroxylation step being carried through to the final product.

Similarly, Sharpless AE provides access to enantiomerically enriched 2,3-epoxy alcohols from allylic alcohols. This epoxide can then be opened regioselectively by a nitrogen nucleophile, followed by cyclization to yield the morpholine ring. Both strategies rely on creating a key chiral intermediate from a simple achiral precursor, making them powerful tools for the synthesis of complex molecules like this compound.

| Reaction | Catalyst/Ligand | Key Intermediate | Stereocontrol |

| Asymmetric Dihydroxylation (AD) | OsO₄, (DHQD)₂PHAL (AD-mix-β) or (DHQ)₂PHAL (AD-mix-α) researchgate.net | Chiral 1,2-diol | Ligand-controlled enantioselectivity. |

| Asymmetric Epoxidation (AE) | Ti(OiPr)₄, (+)- or (-)-DET | Chiral 2,3-epoxy alcohol | Ligand-controlled enantioselectivity. |

Synthesis from Chiral Pool Starting Materials

The use of readily available chiral starting materials is a cornerstone of asymmetric synthesis, providing a direct route to enantiomerically pure target molecules.

Utilization of Chiral Amino Alcohols as Precursors

Chiral amino alcohols are privileged starting materials for the synthesis of chiral morpholines. nih.govnih.gov A common strategy involves the use of enantiomerically pure amino alcohols which can be converted into O-allyl ethanolamines. These intermediates can then undergo palladium-catalyzed carboamination reactions with aryl or alkenyl halides to yield cis-3,5-disubstituted morpholines as single stereoisomers in moderate to good yields. nih.gov

Another approach utilizes serine enantiomers for the chiral synthesis of 3-substituted morpholines. rsc.org This method highlights the versatility of amino acids as chiral building blocks for complex heterocyclic structures. The synthesis of biologically important chiral morpholines has also been achieved through the electrophile (Br2)-induced cyclization of optically pure N-allyl-β-aminoalcohols. banglajol.info

A practical and high-yielding synthesis of chiral 1,2-amino alcohols, which are key precursors, can be achieved from arylglyoxals using a pseudoephedrine auxiliary in a Brønsted acid-catalyzed reaction. This method produces morpholinone products in high yields and selectivities, which can then be converted to the desired 1,2-amino alcohols. nih.gov

| Starting Material | Key Reaction | Product | Reference |

| Enantiopure N-Boc amino alcohols | Pd-catalyzed carboamination | cis-3,5-disubstituted morpholines | nih.gov |

| Serine enantiomers | Chemoselective and total reductions of 5-oxomorpholine-3-carboxylates | 3-substituted morpholines | rsc.org |

| Optically pure N-allyl-β-aminoalcohols | Electrophile (Br2)-induced cyclization | Chiral morpholines | banglajol.info |

| Arylglyoxals and pseudoephedrine | Brønsted acid-catalyzed reaction | Chiral 1,2-amino alcohols | nih.gov |

Applications of Epichlorohydrin in Stereoselective Morpholine Synthesis

Epichlorohydrin is a versatile C3 building block in organic synthesis. Its application in the stereoselective synthesis of morpholines is a valuable strategy, particularly for accessing specific enantiomers. While direct synthesis of this compound using this method is not detailed in the provided context, the synthesis of related structures demonstrates the potential of this approach. For instance, (S)-epichlorohydrin can be used to synthesize (S)-N-Boc-morpholine-2-carboxylic acid, a close analogue of the target compound. This highlights the utility of chiral epoxides in establishing the stereochemistry of the final morpholine ring.

Derivations from Monosaccharides and Other Chiral Precursors

Monosaccharides represent a rich source of chirality for the synthesis of complex molecules. Their polyhydroxylated and stereochemically defined structures make them ideal starting materials for the synthesis of a variety of heterocyclic compounds, including morpholine derivatives. The carbon backbone of a monosaccharide can be chemically manipulated to form the morpholine ring system, with the inherent stereocenters of the sugar directing the stereochemical outcome of the synthesis. This approach offers access to a wide range of structurally diverse and enantiomerically pure morpholine analogues.

Polymer-Supported and Solid-Phase Synthetic Techniques for Morpholine-3-carboxylate Derivatives

Polymer-supported synthesis has emerged as a powerful tool for the rapid generation of compound libraries and for simplifying purification processes. This technique has been successfully applied to the stereoselective synthesis of morpholine- and thiomorpholine-3-carboxylic acid derivatives. nih.govimtm.cz

In this approach, immobilized Fmoc-Ser(tBu)-OH or Fmoc-Thr(tBu)-OH serve as the starting materials on a solid support. nih.gov Following the solid-phase synthesis of N-alkyl-N-sulfonyl/acyl intermediates, the target 3,4-dihydro-2H-1,4-oxazine-3-carboxylic acid derivatives are obtained. Subsequent cleavage from the resin using trifluoroacetic acid in the presence of a reducing agent like triethylsilane leads to the stereoselective formation of the corresponding morpholine-3-carboxylic acids. nih.gov Stereochemical studies have confirmed the configuration of the newly formed stereocenter. nih.gov

| Starting Material (Immobilized) | Key Steps | Product | Reference |

| Fmoc-Ser(tBu)-OH | Solid-phase synthesis of N-alkyl-N-sulfonyl/acyl intermediates, TFA-mediated cleavage with triethylsilane | Morpholine-3-carboxylic acid derivatives | nih.gov |

| Fmoc-Thr(tBu)-OH | Solid-phase synthesis of N-alkyl-N-sulfonyl/acyl intermediates, TFA-mediated cleavage with triethylsilane | Morpholine-3-carboxylic acid derivatives | nih.gov |

One-Pot and Cascade Reactions for Morpholine Ring Construction

One-pot and cascade reactions offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by minimizing intermediate purification steps. Several such strategies have been developed for the construction of the morpholine ring.

A four-step synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols has been developed, with the key step being a Pd-catalyzed carboamination reaction. nih.gov This modular approach allows for variation in the morpholine substituents. nih.gov

Synthesis via Activated Carboxylic Acid Derivatives

The activation of carboxylic acids is a fundamental strategy in organic synthesis to facilitate their conversion into a variety of functional groups, including esters and amides. This approach is also applicable to the synthesis of morpholine derivatives.

A common method involves the reaction of a morpholine precursor with an activated carboxylic acid derivative. For example, ethyl coumarin-3-carboxylate, a related heterocyclic ester, can be synthesized through various methods, including the Knoevenagel condensation of 2-hydroxybenzaldehyde with diethyl malonate. acgpubs.org The ester group in such compounds can undergo further transformations, such as amidation with primary amines to form carboxamides. acgpubs.org

The synthesis of α-arylated carboxylic acid esters can be achieved via photocatalyzed triple C–F bond cleavage of methyltrifluorides, demonstrating a modern approach to forming C-C bonds adjacent to a carboxylate group. nih.gov While not a direct synthesis of the morpholine ring, this methodology for creating functionalized esters is relevant.

Furthermore, the synthesis of ethyl 3-oxopyrazolidine-4-carboxylates from the reaction of hydrazine (B178648) hydrate (B1144303) with αβ-unsaturated diesters showcases a cyclization reaction to form a heterocyclic ring containing an ethyl carboxylate group. rsc.org

| Precursor 1 | Precursor 2 | Product | Key Feature | Reference |

| 2-Hydroxybenzaldehyde | Diethyl malonate | Ethyl coumarin-3-carboxylate | Knoevenagel condensation | acgpubs.org |

| α-Trifluoromethyl alkenes | Alkyltrifluoroborates, water | α-Arylated carboxylic acids | Photocatalyzed triple defluorination | nih.gov |

| Hydrazine hydrate | αβ-Unsaturated diesters | Ethyl 3-oxopyrazolidine-4-carboxylates | Cyclization | rsc.org |

Chemical Reactivity and Derivatization Strategies of Ethyl 3s Morpholine 3 Carboxylate

Transformations at the Ester Functionality

The ethyl ester group is a key site for synthetic manipulation, allowing for its conversion into other important functional groups such as carboxylic acids, alcohols, and amides.

The ester functionality of ethyl (3S)-morpholine-3-carboxylate can be readily cleaved through hydrolysis. This reaction, which involves splitting the ester bond with water, can be catalyzed by either an acid or a base. libretexts.org

Acid-Catalyzed Hydrolysis : Under acidic conditions, the hydrolysis of the ester is the reverse reaction of esterification. It is an equilibrium process where the ester is heated with an excess of water in the presence of a strong acid catalyst, yielding (3S)-morpholine-3-carboxylic acid and ethanol. libretexts.org

Base-Catalyzed Hydrolysis (Saponification) : When conducted with a base like sodium hydroxide, the hydrolysis is an irreversible reaction that goes to completion. libretexts.org This process, known as saponification, produces the corresponding carboxylate salt, sodium (3S)-morpholine-3-carboxylate, and ethanol. Subsequent acidification of the salt will yield the free carboxylic acid. libretexts.orgvulcanchem.com

Transesterification is another important transformation, allowing the conversion of the ethyl ester into other esters by exchanging the alkoxy group. masterorganicchemistry.com This can be achieved under either acidic or basic conditions. For example, reacting this compound with methanol (B129727) in the presence of an acid or a catalytic amount of sodium methoxide (B1231860) would yield mthis compound. To ensure a high yield of the desired product, the alcohol reactant is typically used as the solvent. masterorganicchemistry.com

The ester group can be reduced to a primary alcohol, yielding (3S)-(morpholin-3-yl)methanol. This transformation requires powerful reducing agents, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for reducing esters. libretexts.orgyoutube.com

The reagent of choice for this reduction is typically lithium aluminum hydride (LiAlH₄). libretexts.orgyoutube.com The reaction involves the nucleophilic addition of a hydride ion to the ester's carbonyl carbon, followed by the elimination of the ethoxide leaving group and a second hydride addition to the intermediate aldehyde. A final workup with a proton source is required to produce the primary alcohol. youtube.comkhanacademy.org Borane (BH₃) complexed with a solvent like tetrahydrofuran (B95107) (THF) can also be used and is known for its high selectivity in reducing carboxylic acids and esters, even in the presence of other functional groups. youtube.com

| Reagent | Product | Notes | Reference |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | (3S)-(Morpholin-3-yl)methanol | Strong, non-selective reducing agent. Requires a separate aqueous workup step. | libretexts.orgyoutube.com |

| Borane (BH₃·THF) | (3S)-(Morpholin-3-yl)methanol | Highly selective for carboxylic acids and esters. | youtube.com |

The ethyl ester of (3S)-morpholine-3-carboxylate can be converted into a variety of amides through reaction with primary or secondary amines. vulcanchem.comlibretexts.org This aminolysis reaction involves the nucleophilic attack of the amine on the ester carbonyl carbon, leading to the formation of a new amide bond and the release of ethanol. While the reaction can be driven by heating the reactants together, it is often facilitated by coupling agents. libretexts.orglibretexts.org

This reactivity allows for the synthesis of a diverse library of N-substituted (3S)-morpholine-3-carboxamides, which are common structural motifs in medicinal chemistry. For instance, reacting this compound with a primary amine (R-NH₂) would yield the corresponding N-R-(3S)-morpholine-3-carboxamide. acgpubs.org Alternatively, the ester can first be hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov

Modifications and Functionalization of the Morpholine (B109124) Ring Nitrogen Atom

The secondary amine within the morpholine ring is a nucleophilic center that can readily undergo various chemical modifications, including alkylation, acylation, and the introduction of protecting groups.

The nitrogen atom of this compound can be functionalized through N-alkylation or N-acylation.

N-Alkylation : This involves the reaction of the morpholine nitrogen with an alkyl halide or other electrophilic alkylating agent. For example, reductive amination with an aldehyde (like formaldehyde) and a reducing agent (such as palladium on carbon with hydrogen) can introduce an N-methyl group to form ethyl (3S)-4-methylmorpholine-3-carboxylate.

N-Acylation : The nitrogen can be acylated using acid chlorides or acid anhydrides to form N-acyl derivatives (amides). A common and important acylation is the formation of carbamates, for example, by reacting the nitrogen with an alkyl chloroformate. This reaction not only functionalizes the nitrogen but also serves as a protection strategy, as discussed below. An example of a related structure is ethyl morpholine-4-carboxylate, where an ethoxycarbonyl group is attached to the nitrogen. sigmaaldrich.com In synthetic schemes for morpholine derivatives, N-sulfonylation with reagents like 4-nitrobenzenesulfonyl chloride is also a frequently employed strategy. acs.org

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the morpholine's secondary amine to prevent undesired side reactions. libretexts.org This is achieved by introducing a protecting group, which can be selectively removed later in the synthetic sequence. organic-chemistry.org Given the chiral nature of this compound, a key consideration is choosing a protecting group that prevents racemization of the adjacent stereocenter. nih.gov

Common nitrogen protecting groups applicable to this compound include:

tert-Butoxycarbonyl (Boc) : Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), the Boc group is stable under many reaction conditions but can be easily removed with strong acids like trifluoroacetic acid (TFA). wikipedia.org

9-Fluorenylmethyloxycarbonyl (Fmoc) : This group is introduced using Fmoc-Cl or Fmoc-OSu. It is notably stable to acidic conditions but is cleaved by bases, such as piperidine (B6355638) in DMF. wikipedia.org The Fmoc group has been explicitly used in the solid-phase synthesis of morpholine-3-carboxylic acid derivatives. acs.org

9-Phenyl-9-fluorenyl (Pf) : This bulky protecting group is particularly effective at preventing the epimerization of the adjacent α-proton, thus preserving the enantiomeric purity of the (3S) configuration during reactions that might otherwise cause racemization. nih.gov

| Protecting Group | Abbreviation | Key Features | Cleavage Conditions | Reference |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Stable to base and hydrogenation. | Strong acid (e.g., TFA, HCl) | wikipedia.org |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Stable to acid. | Base (e.g., Piperidine) | acs.orgwikipedia.org |

| Carbobenzyloxy | Cbz | Stable to acid. | Hydrogenolysis (H₂, Pd/C) | wikipedia.org |

| 9-Phenyl-9-fluorenyl | Pf | Prevents racemization at α-center. | Acid-labile, but more stable than Trityl. | nih.gov |

| 4-Nitrobenzenesulfonyl | Ns | Activates the nitrogen for certain reactions. | Thiolates (e.g., thiophenol and base) | acs.org |

Stereocontrolled Functionalization of Morpholine Ring Carbon Atoms

The ability to introduce substituents onto the morpholine ring in a stereocontrolled manner is crucial for modulating the biological activity and pharmacokinetic properties of the resulting molecules. Research in this area has largely focused on the synthesis of the morpholine ring itself, with the desired substituents being introduced during the cyclization process from acyclic precursors.

Selective Introduction of Substituents

The selective introduction of substituents onto the morpholine ring, particularly at positions other than the nitrogen atom, often relies on building the ring from appropriately substituted starting materials. A notable strategy involves the polymer-supported synthesis of 3,4-dihydro-2H-1,4-oxazine-3-carboxylic acid derivatives, which are immediate precursors to morpholine-3-carboxylates.

In one approach, immobilized Fmoc-Ser(tBu)-OH and Fmoc-Thr(tBu)-OH are utilized as chiral starting materials. nih.gov This solid-phase methodology allows for the systematic introduction of various substituents. The process involves the N-alkylation and subsequent N-acylation or N-sulfonylation of the immobilized amino acid. The subsequent cleavage from the resin using trifluoroacetic acid mediates the cyclization to form the dihydrooxazine ring. The inclusion of a reducing agent, such as triethylsilane, during the cleavage step can lead directly to the saturated morpholine ring. nih.gov This method provides a versatile route to morpholines with substituents at the N4 and C5 positions, with the C3 carboxylate being a constant feature derived from the initial amino acid.

The following table summarizes the types of substituents that can be introduced using this solid-phase synthesis approach:

| Position of Substitution | Type of Substituent Introduced | Precursor/Reagent |

| N4 | Alkyl, Acyl, Sulfonyl | Alkyl halides, Acid chlorides, Sulfonyl chlorides |

| C5 | Methyl | Fmoc-Thr(tBu)-OH |

Stereochemical Outcomes of Ring Functionalization

The stereochemistry of the final morpholine derivative is a critical aspect of its design and synthesis. When starting with a chiral precursor like (S)-serine, the stereocenter at C3 of the morpholine ring is pre-determined. However, the introduction of new stereocenters during the functionalization process requires careful control.

In the solid-phase synthesis of morpholine-3-carboxylic acids from immobilized serine or threonine, the stereochemical outcome at the newly formed stereocenter (if any) is influenced by the reaction conditions and the nature of the substrates. For instance, the reduction of the intermediate dihydrooxazine to the morpholine can proceed with high stereoselectivity. nih.gov

Stereochemical studies of N-acylmorpholines have also revealed the presence of stable rotamers. nih.gov The restricted rotation around the N-acyl bond can lead to distinct conformations of the morpholine ring, which can have significant implications for the biological activity of the molecule. The specific configuration of newly formed stereocenters and the conformational preferences of the resulting N-acylmorpholine rotamers are often determined through detailed NMR studies. nih.gov

Ring Cleavage and Rearrangement Reactions of Morpholine Derivatives

While the morpholine ring is generally considered stable, its derivatives can undergo ring cleavage or rearrangement reactions under specific conditions. These transformations can be synthetically useful for accessing different heterocyclic systems or for the controlled degradation of morpholine-containing compounds.

Information specifically detailing the ring cleavage and rearrangement reactions of derivatives of this compound is limited in the reviewed scientific literature. However, general principles of heterocycle chemistry suggest potential pathways. For instance, N-acylmorpholine derivatives could, under certain reductive or hydrolytic conditions, undergo cleavage of the amide bond, followed by further transformations of the morpholine ring.

Rearrangement reactions of the morpholine skeleton itself are not commonly reported, as the saturated six-membered ring is thermodynamically stable. However, rearrangements could potentially be induced in highly functionalized or strained morpholine derivatives.

Role of Ethyl 3s Morpholine 3 Carboxylate As a Key Chiral Building Block and Synthetic Scaffold

Precursor in the Total Synthesis of Natural Products and Complex Bioactive Molecules

The morpholine (B109124) ring is a prevalent motif in numerous biologically active compounds and natural products. Ethyl (3S)-morpholine-3-carboxylate serves as an invaluable starting material for the enantioselective synthesis of these complex targets, providing a pre-installed stereocenter and a modifiable framework.

While direct total syntheses starting from this compound are often proprietary or embedded in broader synthetic strategies, its utility is evident in the synthesis of key fragments of important bioactive molecules. For instance, chiral morpholine derivatives are central to the structure of drugs like the antidepressant Reboxetine and the appetite suppressant Phendimetrazine. frontiersin.orgnih.gov The synthesis of these molecules often involves the construction of a substituted morpholine ring, where the stereochemistry is crucial for their pharmacological activity.

Furthermore, the morpholine core is found in natural products such as Polygonapholine, isolated from Polygonatum alte-lobatum, and Chelonin C, a marine alkaloid. nih.govacs.org Although a total synthesis of Polygonapholine has questioned the originally proposed structure, the efforts highlight the significance of the cis-2,6-disubstituted morpholine unit. nih.govacs.orgacs.orgresearchgate.net The synthesis of Chelonin C and its analogues also relies on the stereocontrolled formation of the morpholine ring, a task for which chiral precursors like this compound are well-suited.

The following table summarizes examples of bioactive molecules and natural products containing the chiral morpholine scaffold, underscoring the importance of building blocks like this compound in their synthesis.

| Compound | Class | Biological/Chemical Significance |

| Reboxetine | Bioactive Molecule | Selective Norepinephrine Reuptake Inhibitor (NRI), Antidepressant. nih.govnih.gov |

| Phendimetrazine | Bioactive Molecule | Appetite Suppressant. frontiersin.org |

| Polygonapholine | Natural Product | Alkaloid with a cis-2,6-disubstituted morpholine core. nih.govacs.org |

| Chelonin C | Natural Product | Marine alkaloid with a 2,6-disubstituted morpholine fragment. acs.org |

| ML398 | Bioactive Molecule | Potent and selective Dopamine D4 receptor antagonist. nih.gov |

Application in the Design and Construction of Advanced Molecular Scaffolds

The rigid, chiral framework of this compound makes it an attractive starting point for the design and synthesis of novel molecular scaffolds with tailored three-dimensional structures and properties.

Development of sp3-Rich Heterocyclic Frameworks

In contemporary drug discovery, there is a growing emphasis on moving away from flat, aromatic structures towards more three-dimensional, sp3-rich molecules, which often exhibit improved physicochemical properties and novel biological activities. This compound is an ideal starting material for the generation of such complex and diverse heterocyclic frameworks.

Diversity-oriented synthesis (DOS) strategies have been employed to transform simple chiral building blocks, including amino acid and carbohydrate derivatives, into a wide array of sp3-rich morpholine-containing scaffolds. nih.govfrontiersin.orgnih.govresearchgate.net These approaches leverage the inherent stereochemistry and functionality of the starting materials to generate libraries of complex molecules with high skeletal diversity. For example, the combination of amino acid-derived building blocks with other chiral synthons allows for the construction of polyfunctional and stereochemically dense morpholine peptidomimetics. nih.govnih.gov

While direct, large-scale library synthesis from this compound is not extensively documented in publicly available literature, its structure provides a clear blueprint for such endeavors. The ester and amine functionalities serve as convenient handles for derivatization, allowing for the introduction of various substituents and the construction of fused or spirocyclic ring systems. This leads to the creation of novel chemical entities with well-defined three-dimensional shapes, a crucial aspect for exploring new areas of chemical space and identifying novel bioactive compounds. cam.ac.uk

Integration into Foldamers and Peptidomimetics

Foldamers are synthetic oligomers that adopt well-defined secondary structures, mimicking the folding patterns of natural biopolymers like proteins and nucleic acids. The conformational constraints and stereochemical information embedded in the morpholine ring of this compound make it an excellent building block for the construction of novel foldamers and peptidomimetics.

The morpholine scaffold is a key component in the design of morpholino oligonucleotides (MOs), a class of antisense agents where the morpholine ring replaces the sugar moiety of natural nucleic acids. acs.org This modification imparts significant resistance to nuclease degradation while maintaining the ability to bind to target mRNA with high affinity and specificity.

Furthermore, morpholine-derived amino acids (MAs) are being incorporated into peptide chains to create peptidomimetics with enhanced stability and controlled conformations. acs.org The rigid morpholine ring restricts the conformational freedom of the peptide backbone, inducing specific secondary structures. This approach is valuable for stabilizing bioactive conformations of peptides and for developing novel protein-protein interaction inhibitors. The synthesis of these morpholine-based building blocks often starts from chiral amino acids, and this compound represents a pre-formed, synthetically versatile platform for accessing a variety of MAs for incorporation into foldamers and peptidomimetics.

Chiral Auxiliary and Ligand Applications in Asymmetric Catalysis

The inherent chirality of this compound makes it a valuable resource for the development of chiral auxiliaries and ligands for asymmetric catalysis, enabling the stereocontrolled synthesis of other chiral molecules.

Organocatalytic Applications in Stereoselective Reactions

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. Chiral amines and their derivatives are among the most successful classes of organocatalysts. Recently, morpholine-based organocatalysts have been explored for their potential in stereoselective transformations.

While the pyrrolidine (B122466) ring, as found in proline, has been extensively studied and proven to be highly effective in enamine-based catalysis, the morpholine nucleus has been considered less reactive due to the electronic effects of the oxygen atom. frontiersin.orgnih.gov However, recent studies have shown that appropriately designed morpholine-based catalysts can be highly efficient and stereoselective.

For example, new organocatalysts belonging to the class of β-morpholine amino acids have been synthesized and successfully applied in the 1,4-addition reaction of aldehydes to nitroolefins. frontiersin.orgnih.gov These catalysts, which can be conceptually derived from the functionalization of a morpholine-3-carboxylic acid framework, have demonstrated the ability to afford condensation products in excellent yields, with high diastereoselectivity and good to excellent enantioselectivity. frontiersin.org This work challenges the previous assumptions about the limitations of the morpholine ring in enamine catalysis and opens up new avenues for the development of novel organocatalysts based on the morpholine scaffold.

The following table highlights a key organocatalytic application utilizing a morpholine-based catalyst:

| Reaction | Catalyst Type | Substrates | Outcome |

| 1,4-addition | β-Morpholine amino acid derivative | Aldehydes and Nitroolefins | High yields, excellent diastereoselectivity, and good to exquisite enantioselectivity. frontiersin.orgnih.gov |

Metal-Catalyzed Asymmetric Transformations

Chiral ligands play a crucial role in transition metal-catalyzed asymmetric reactions by creating a chiral environment around the metal center, thereby directing the stereochemical outcome of the reaction. The C2-symmetric nature and the presence of heteroatoms for metal coordination make derivatives of this compound attractive candidates for the development of new chiral ligands.

Although specific, widely commercialized ligands directly derived from this compound are not yet prevalent, the potential for their application is significant. The nitrogen and oxygen atoms of the morpholine ring, along with functional groups that can be introduced via the ester and amine moieties, provide multiple points for coordination to a metal center.

The development of chiral ligands for asymmetric hydrogenation, for instance, is a major area of research. While many successful ligands are based on phosphine (B1218219) chemistry, the exploration of new ligand scaffolds is ongoing. The rigid conformation of the morpholine ring can provide a well-defined chiral pocket, which is essential for achieving high levels of enantioselectivity in metal-catalyzed reactions. The synthesis of chiral morpholines themselves is often achieved through asymmetric hydrogenation, highlighting the synergy between chiral morpholine building blocks and asymmetric catalysis.

Contribution to Chemical Library Synthesis for Research Exploration

The strategic use of well-defined molecular frameworks is a cornerstone of modern medicinal chemistry and drug discovery. This compound serves as a quintessential example of a chiral building block that is instrumental in the generation of chemical libraries. These libraries, which are large collections of structurally related but diverse compounds, are indispensable tools for exploring chemical space and identifying novel bioactive molecules.

The morpholine ring itself is considered a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This is attributed to its favorable physicochemical properties, which can enhance the pharmacokinetic profile of drug candidates, and its ability to be readily synthesized and functionalized. nih.govresearchgate.net The inherent chirality of this compound adds a crucial three-dimensional element, which is vital for specific interactions with biological targets like enzymes and receptors.

The value of this compound lies in its capacity to serve as a versatile starting material for the creation of extensive compound libraries. nih.gov Researchers can systematically modify the morpholine core at various positions to generate a vast array of derivatives. This process often involves high-throughput chemistry and robotics to produce and analyze thousands of distinct compounds efficiently. nih.gov For instance, a general strategy involves using a common intermediate, derived from a morpholine precursor, which can then be reacted with a wide variety of reagents. nih.gov One documented approach led to the potential synthesis of over 8,000 unique products by reacting a common mesylate intermediate with hundreds of different phenols and other reagent classes, including aldehydes, isocyanates, and isothiocyanates. nih.gov

The primary goal of constructing such libraries is to accelerate the drug discovery process. jchemrev.com By screening these collections of compounds against various biological targets, researchers can identify "hits"—molecules that exhibit a desired biological activity. These initial hits can then be further optimized through structure-activity relationship (SAR) studies to develop potent and selective lead compounds. e3s-conferences.org The diversity incorporated into the library through the use of varied building blocks increases the probability of finding novel interactions with biological targets. The morpholine scaffold has been integral to the development of compounds targeting a wide range of diseases, including cancer, inflammation, and infectious diseases like malaria. e3s-conferences.orgacs.org

Future Perspectives in Research on Ethyl 3s Morpholine 3 Carboxylate

Emerging Synthetic Strategies and Catalyst Development

The efficient and stereocontrolled synthesis of ethyl (3S)-morpholine-3-carboxylate is paramount for its utility. While classical methods often rely on the esterification of morpholine-3-carboxylic acid, future research is expected to focus on more sophisticated and atom-economical approaches that establish the chiral center with high fidelity. vulcanchem.com

Emerging strategies are moving towards catalytic asymmetric syntheses and the use of advanced synthetic platforms. A promising area of development is the application of solid-phase synthesis, which allows for the methodical construction of morpholine-3-carboxylic acid derivatives. nih.gov This technique often starts from readily available chiral amino acids, such as Fmoc-Ser(tBu)-OH, which are anchored to a polymer support. acs.orgacs.org Subsequent steps, including N-alkylation and cyclization, followed by cleavage from the resin, can yield the desired morpholine (B109124) core. acs.org Future work will likely aim to adapt these solid-phase methods for the direct and scalable synthesis of the ethyl ester, potentially by optimizing the cleavage conditions or by incorporating the ethyl ester moiety at an earlier stage.

Catalyst development is at the heart of modern synthetic chemistry, and this holds true for the production of chiral morpholines.

Lewis Acid Catalysis: Research into Lewis acid-catalyzed halo-etherification or halo-amination reactions presents a powerful method for constructing the morpholine ring. nih.gov The use of catalysts like indium(III) triflate (In(OTf)₃) has shown success in the synthesis of substituted morpholines from alkene precursors. nih.gov Future investigations could explore the use of chiral Lewis acids to induce asymmetry in these cyclization reactions, providing a direct route to the (3S)-enantiomer from achiral starting materials.

Transition Metal Catalysis: Palladium-catalyzed reactions, such as intramolecular carboamination of unsaturated amino alcohol derivatives, offer another sophisticated route to substituted morpholines. e3s-conferences.org The development of new phosphine (B1218219) ligands for these palladium catalysts could enhance the stereoselectivity and substrate scope, making the synthesis of this compound more efficient. Research may also focus on other transition metals known for facilitating cyclization and C-N/C-O bond-forming reactions.

The ongoing goal will be to develop catalytic systems that are not only highly stereoselective but also operate under mild conditions, use low catalyst loadings, and are scalable for industrial application.

Exploration of Novel Chemical Transformations and Methodologies

With a reliable supply of this compound secured, the exploration of its chemical reactivity becomes a key research frontier. The molecule possesses three primary sites for chemical modification: the secondary amine, the ester, and the C-H bonds of the heterocyclic ring.

Future methodologies will likely focus on the selective functionalization of this scaffold to generate libraries of novel compounds.

N-Functionalization: The secondary amine is a prime target for diversification. While N-alkylation and N-acylation are standard transformations, future work could explore more complex couplings, such as Buchwald-Hartwig amination, to introduce aryl or heteroaryl substituents. researchgate.net The development of orthogonal protecting group strategies, where the amine is temporarily masked (e.g., with Boc or Cbz groups), will be crucial for achieving chemoselectivity when modifying other parts of the molecule. wikipedia.org

Ester and Carboxylic Acid Transformations: The ethyl ester group is a versatile handle for a variety of chemical reactions. It can be hydrolyzed to the parent morpholine-3-carboxylic acid, which can then be coupled with a wide range of amines to form amides or converted to other functional groups. vulcanchem.comchemimpex.com Future research could investigate novel reagents for these transformations that are milder and more functional-group tolerant. Furthermore, the ester can participate in reactions like Claisen condensations or serve as a directing group for reactions on the morpholine ring.

C-H Functionalization: A particularly exciting and modern area of research will be the direct C-H functionalization of the morpholine ring. Developing catalytic methods to selectively introduce substituents at specific positions (e.g., C-2, C-5, or C-6) without pre-functionalization would be a significant advance. This would open up new avenues for creating highly substituted and structurally complex morpholine derivatives, using the existing stereocenter at C-3 to influence the stereochemical outcome of these new bond formations.

Advanced Applications in Contemporary Organic Synthesis

The inherent chirality and structural features of this compound make it an ideal chiral building block, or "synthon," for the construction of more complex, high-value molecules. chemimpex.com The morpholine moiety is considered a "privileged scaffold" in medicinal chemistry, as it is frequently found in biologically active compounds and can improve the pharmacokinetic properties of a drug molecule. e3s-conferences.org

Future applications are expected to capitalize on these features in several key areas:

Asymmetric Synthesis: The primary application will continue to be its role as a chiral intermediate in the synthesis of enantiomerically pure pharmaceuticals. chemimpex.com The pre-defined stereochemistry at the C-3 position can be used to control the stereochemistry of subsequent reactions, making it a valuable starting point for the total synthesis of complex natural products and drug candidates, such as enzyme inhibitors or receptor antagonists. researchgate.net

Peptidomimetics and Scaffold-Based Drug Design: The compound can be viewed as a constrained analog of an amino acid. As such, it is an attractive scaffold for designing peptidomimetics, which are molecules that mimic the structure and function of peptides but have improved stability and bioavailability. Future research will likely involve incorporating this motif into larger molecules to probe biological targets.

Materials Science: Beyond pharmaceuticals, chiral molecules are finding increasing use in materials science. This compound could be explored as a monomer for the synthesis of novel chiral polymers or as a component in the formation of metal-organic frameworks (MOFs) or chiral catalysts. chemimpex.com Its ability to chelate metals could also be exploited in the development of new asymmetric catalysts. chemimpex.com

In essence, the future of research on this compound is directed towards leveraging its chiral identity to address key challenges in modern organic synthesis, from creating more efficient synthetic routes to designing the next generation of complex functional molecules.

Q & A

Q. What synthetic strategies optimize enantiomeric purity in ethyl (3S)-morpholine-3-carboxylate synthesis?

To achieve high enantiomeric purity, asymmetric synthesis using chiral catalysts or resolving agents is critical. For example, stereoselective alkylation of morpholine precursors with ethyl chloroformate in the presence of chiral auxiliaries (e.g., (S)-proline derivatives) can enhance stereochemical control . Reaction conditions (e.g., anhydrous solvents like THF or DMF, low temperatures) must be rigorously optimized to minimize racemization. Purification via chiral HPLC or crystallization with enantiopure counterions further refines purity .

Q. Which analytical techniques are most reliable for confirming stereochemical configuration?

X-ray crystallography remains the gold standard for absolute configuration determination, as demonstrated in structural studies of morpholine derivatives . Complementary methods include:

Q. How can solvent systems influence reaction yields in morpholine carboxylate synthesis?

Polar aprotic solvents (e.g., N,N-dimethylacetamide) enhance nucleophilicity in carboxylation reactions, while protic solvents (e.g., ethanol) may promote side reactions like ester hydrolysis . Systematic solvent screening (e.g., using Design of Experiments, DoE) is recommended to balance reactivity and stability. For example, dichloromethane improves yields in SN2 reactions due to its low nucleophilicity .

Advanced Research Questions

Q. How do steric and electronic effects govern the morpholine ring's reactivity in cross-coupling reactions?

The 3S-configuration introduces steric hindrance, limiting access to the nitrogen lone pair and reducing nucleophilicity. Computational modeling (DFT) can predict reactive sites by analyzing electron density maps . Experimental validation via Hammett plots or kinetic isotope effects quantifies electronic contributions. For instance, electron-withdrawing substituents on the morpholine ring decrease reactivity in Pd-catalyzed couplings .

Q. What methodologies resolve contradictions in reported catalytic efficiencies for asymmetric synthesis?

Discrepancies often arise from trace impurities or variations in catalyst loading. Robust protocols include:

Q. How can computational modeling guide the design of this compound derivatives for drug discovery?

Molecular docking (AutoDock Vina) and MD simulations predict binding affinities to target proteins (e.g., kinase inhibitors). QSAR models correlate substituent effects (e.g., lipophilic groups at the 4-position) with bioactivity, enabling rational design . Validation via in vitro assays (e.g., enzyme inhibition) confirms predictions .

Data Analysis and Experimental Design

Q. What strategies mitigate byproduct formation during carboxylation of morpholine derivatives?

Byproducts like N-alkylated morpholines arise from competing alkylation pathways. Strategies include:

Q. How should researchers address discrepancies in crystallographic vs. spectroscopic data for this compound?

Crystallographic data may reveal unexpected conformations due to packing effects, while NMR reflects solution-state dynamics. Compare:

- Torsional angles : X-ray vs. DFT-optimized structures.

- Dynamic NMR : Detects ring-flipping or chair-boat transitions in solution .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.